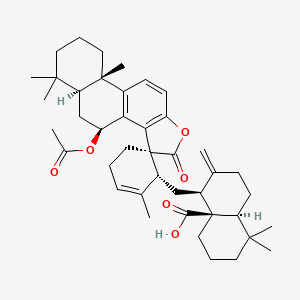

Hispidanin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H56O6 |

|---|---|

Molecular Weight |

656.9 g/mol |

IUPAC Name |

(4S,4aR,8aS)-4-[[(1'R,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |

InChI |

InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29+,31-,32-,33-,40+,41-,42-/m0/s1 |

InChI Key |

OXWHIFHQUHPEDR-LARYDQPWSA-N |

Isomeric SMILES |

CC1=CCC[C@]2([C@@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O |

Canonical SMILES |

CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Hispidanin B: A Technical Guide on its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B is a recently discovered asymmetric dimeric diterpenoid with significant cytotoxic activities against several cancer cell lines. This technical guide provides an in-depth overview of the discovery, natural source, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Natural Source

This compound was first isolated in 2014 from the rhizomes of Isodon hispida, a medicinal plant found exclusively in the southwest region of China.[1][2][3] This discovery was part of a phytochemical investigation that led to the identification of four novel asymmetric dimeric diterpenoids, collectively named Hispidanins A-D.[1][2] The genus Isodon is well-known for producing a rich diversity of diterpenoids with a wide range of biological activities. While the aerial parts of Isodon plants have been extensively studied, the investigation of their rhizomes, as in the case of I. hispida, has revealed unique chemical constituents like the hispidanins.

Physicochemical Properties and Structural Elucidation

This compound is an isomeric analogue of Hispidanin A and possesses the molecular formula C₄₂H₅₆O₆, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) and Nuclear Magnetic Resonance (NMR) data. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₄₂H₅₆O₆ |

| Molecular Weight | 656.4061 [M]⁺ (HREIMS) |

| UV (λₘₐₓ) | Not explicitly detailed in the source |

| IR (νₘₐₓ) | Not explicitly detailed in the source |

| ¹H NMR | See original publication for detailed spectra |

| ¹³C NMR | See original publication for detailed spectra |

Experimental Protocols

Extraction and Isolation of this compound

The following workflow outlines the general procedure for the extraction and isolation of this compound from the rhizomes of Isodon hispida.

Caption: General workflow for the extraction and isolation of this compound.

Structural Elucidation Methodology

The determination of this compound's structure involved a combination of modern spectroscopic techniques.

Caption: Methodologies for the structural elucidation of this compound.

Biological Activity

This compound has demonstrated significant cytotoxic activities against various human cancer cell lines. The in vitro cytotoxic activity was evaluated against human gastric carcinoma (SGC7901), human hepatocellular carcinoma (SMMC7721), and human chronic myelogenous leukemia (K562) cell lines.

Table 2: Cytotoxic Activity of this compound (IC₅₀ in μM)

| Cell Line | This compound | Mitomycin C (Positive Control) |

| SGC7901 | 10.7 | 10.5 |

| SMMC7721 | 9.8 | 15.0 |

| K562 | 13.7 | 6.6 |

The IC₅₀ values indicate that this compound exhibits potent cytotoxic effects, comparable to the standard chemotherapeutic agent, mitomycin C, particularly against the SGC7901 and SMMC7721 cell lines.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the detailed mechanism of action through which this compound exerts its cytotoxic effects have not yet been fully elucidated and represent a promising area for future research.

Caption: Postulated mechanisms of action for this compound's cytotoxicity.

Future Perspectives

The discovery of this compound and its significant cytotoxic activity opens up new avenues for cancer research and drug development. Future studies should focus on:

-

Total Synthesis: Developing a synthetic route to this compound to enable further biological evaluation and the generation of analogues.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its bioactivity and to optimize its therapeutic potential.

Conclusion

This compound is a novel dimeric diterpenoid with promising anticancer properties. Its unique structure and potent bioactivity make it a valuable lead compound for the development of new chemotherapeutic agents. This technical guide provides a foundational understanding of this compound, from its discovery and natural source to its biological effects, to aid researchers in further exploring its therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Hispidin

A Note on Terminology: Initial research into "Hispidanin B" suggests a likely typographical error in the query. The available scientific literature does not contain information on a compound named this compound or its biosynthetic pathway. However, there is extensive research on the biosynthesis of Hispidin (B607954) , a structurally related and biologically significant compound that is a key precursor to fungal luciferin. This guide will, therefore, focus on the well-documented biosynthesis of Hispidin.

Introduction

Hispidin is a styrylpyrone natural product found in various fungi and plants. It has garnered significant interest from researchers due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Furthermore, hispidin plays a crucial role in fungal bioluminescence as the direct precursor to 3-hydroxyhispidin (fungal luciferin). Understanding the biosynthesis of hispidin is, therefore, of fundamental importance for biotechnological applications, including the development of novel therapeutics and the engineering of bioluminescent organisms. This technical guide provides a comprehensive overview of the hispidin biosynthesis pathway, including the key enzymes, reaction mechanisms, quantitative data, and detailed experimental protocols.

The Biosynthesis Pathway of Hispidin

The biosynthesis of hispidin from the common plant metabolite, caffeic acid, is a multi-step enzymatic process. The core of this pathway involves the activity of two key enzymes: Hispidin Synthase (HispS) and Hispidin-3-Hydroxylase (H3H). The overall pathway can be summarized as follows:

-

Activation of Caffeic Acid: The pathway is initiated by the activation of caffeic acid. This involves the formation of caffeoyl-CoA.

-

Polyketide Synthesis by Hispidin Synthase (HispS): Hispidin synthase, a type I polyketide synthase, catalyzes the condensation of one molecule of caffeoyl-CoA with two molecules of malonyl-CoA. This process involves a series of reactions including condensation, and cyclization to form the characteristic pyrone ring of hispidin.

-

Hydroxylation by Hispidin-3-Hydroxylase (H3H): In the context of fungal bioluminescence, hispidin is further hydroxylated at the 3-position by hispidin-3-hydroxylase, a flavin-dependent monooxygenase, to yield 3-hydroxyhispidin (fungal luciferin). This step requires NADPH and molecular oxygen.

Pathway Diagram

In-Depth Technical Guide to Hispidanin B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a naturally occurring dimeric diterpenoid, has garnered attention within the scientific community for its notable cytotoxic activities against various cancer cell lines. Isolated from the rhizomes of Isodon hispida, this complex molecule presents a unique structural framework that is of significant interest for medicinal chemistry and drug discovery efforts. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including detailed experimental protocols and an exploration of its potential mechanisms of action. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Physicochemical Properties

This compound is a white, amorphous powder. Its molecular structure was elucidated through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1]

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₆O₆ | [Organic Letters, 2014] |

| Molecular Weight | 656.89 g/mol | [Organic Letters, 2014] |

| CAS Number | 1616080-84-2 | [Organic Letters, 2014] |

| Appearance | Amorphous powder | [Organic Letters, 2014] |

| Solubility | Data not publicly available. Typically, diterpenoids of this nature exhibit solubility in organic solvents like methanol, ethanol, DMSO, and chloroform. | N/A |

| Melting Point | Data not publicly available. | N/A |

| Optical Rotation | Data not publicly available. | N/A |

Spectroscopic Data

The structural confirmation of this compound relied on a suite of spectroscopic techniques. While the complete raw data is not publicly available, the primary literature confirms the use of the following methods for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were essential in determining the complex carbon skeleton and the stereochemistry of this compound. The detailed chemical shifts, coupling constants, and 2D NMR correlations (COSY, HSQC, HMBC) would be found in the supplementary information of the primary publication.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of this compound by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule, often indicating the presence of chromophores such as conjugated systems.

X-ray Crystallography

The definitive three-dimensional structure of this compound was established by single-crystal X-ray diffraction analysis.[1] This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would be available from crystallographic databases, referencing the primary publication.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from the primary literature are presented below.[1]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SGC7901 | Human gastric adenocarcinoma | 10.7 |

| SMMC7721 | Human hepatocellular carcinoma | 9.8 |

| K562 | Human chronic myelogenous leukemia | 13.7 |

Experimental Protocol: MTT Cytotoxicity Assay

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and cytotoxicity, based on standard laboratory practices.[2]

Materials:

-

SGC7901, SMMC7721, or K562 cells

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells in the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight to allow for cell attachment (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound that lead to its cytotoxic effects. Further investigation is required to elucidate the molecular mechanisms of action. Potential areas of future research could include examining its impact on apoptosis, cell cycle regulation, or key cancer-related signaling cascades such as the PI3K/Akt, MAPK, or NF-κB pathways.

Hypothetical Signaling Pathway Investigation

Caption: Potential areas for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. While its fundamental physicochemical properties and structure have been established, further research is needed to fully characterize this molecule. Key areas for future investigation include:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To assess its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its in vivo efficacy and toxicity.

-

Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways responsible for its cytotoxic effects.

-

Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective derivatives.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided information aims to facilitate further research and development of this intriguing natural product.

References

Hispidanin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of Hispidanin B, a diterpenoid compound isolated from Isodon hispida. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and pharmacology.

Chemical and Physical Data

This compound is a complex diterpenoid with the following properties:

| Property | Value | Reference |

| CAS Number | 1616080-84-2 | |

| Molecular Weight | 656.89 g/mol | [1][2] |

| Molecular Formula | C₄₂H₅₆O₆ | [1] |

Biological Activity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This makes it a compound of interest for further investigation in oncology drug discovery.

In Vitro Cytotoxicity

This compound has been shown to exhibit potent cytotoxic effects against the following human cancer cell lines:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 9.8 |

| K562 | Chronic Myelogenous Leukemia | 13.7 |

| SGC7901 | Gastric Adenocarcinoma | 10.7 |

These IC₅₀ values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells in vitro.

Potential Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been fully elucidated, the known mechanisms of action of structurally related diterpenoids from the Isodon genus suggest potential pathways through which it may exert its cytotoxic effects. Many diterpenoids isolated from Isodon species are known to induce apoptosis (programmed cell death) in cancer cells and exhibit anti-inflammatory properties.

Induction of Apoptosis

It is hypothesized that this compound's cytotoxic activity is mediated, at least in part, by the induction of apoptosis. Diterpenoids with similar structural motifs have been shown to trigger apoptosis through the modulation of key signaling pathways involved in cell survival and death. A plausible mechanism is the inhibition of pro-survival pathways that are often constitutively active in cancer cells, such as the NF-κB and JAK/STAT signaling pathways.

Anti-inflammatory Activity

Chronic inflammation is a known driver of cancer progression. Many natural products with anticancer properties also possess anti-inflammatory effects. Diterpenoids from Isodon have been reported to inhibit key inflammatory mediators. It is possible that this compound also exhibits anti-inflammatory activity, which could contribute to its overall anticancer effect. A potential mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.

Experimental Protocols

The following are generalized protocols for the isolation of this compound and the assessment of its cytotoxic activity. These should be optimized based on specific laboratory conditions and equipment.

Isolation and Purification of this compound from Isodon hispida

This protocol outlines a general procedure for the extraction and isolation of diterpenoids from plant material.

Methodology:

-

Extraction: The dried and powdered rhizomes of Isodon hispida are extracted exhaustively with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

Preparative HPLC: Fractions showing the presence of this compound (as determined by thin-layer chromatography) are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (SMMC-7721, K562, or SGC7901) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion

This compound is a promising natural product with significant cytotoxic activity against several cancer cell lines. While its exact mechanism of action requires further investigation, it is likely to involve the induction of apoptosis through the modulation of key cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models.

References

Spectroscopic Data of Hispidanin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B is a dimeric diterpenoid isolated from the rhizomes of Isodon hispida. As a member of a class of compounds exhibiting significant cytotoxic activities against various tumor cell lines, a thorough understanding of its structural and physicochemical properties is crucial for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy. The information herein is compiled to serve as a foundational resource for researchers engaged in the analysis, synthesis, or biological evaluation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Note: Specific quantitative data from the primary literature ("Hispidanins A-D: four new asymmetric dimeric diterpenoids from the rhizomes of Isodon hispida," Org. Lett. 2014, 16, 13, 3552–3555) were not available in the public domain at the time of this search. The tables are presented as a template to be populated with data from the publication's supplementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Data not available | Data not available | Data not available | Data not available |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) [ppm] |

| Data not available | Data not available |

| ... | ... |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |

| HRESIMS | Data not available | Data not available | [M+Na]⁺ or other adduct |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Functional Group |

| ... | ... |

Ultraviolet-Visible (UV) Spectroscopy

Table 5: Ultraviolet-Visible (UV) Absorption Data for this compound

| Solvent | λmax (nm) |

| Data not available | Data not available |

| ... | ... |

Experimental Protocols

The following are detailed methodologies typical for the acquisition of spectroscopic data for novel natural products like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition:

-

A standard pulse program is used for one-dimensional proton spectra.

-

The spectral width is typically set to cover a range of 0-15 ppm.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain singlet peaks for all carbon atoms.

-

The spectral width is generally set from 0 to 220 ppm.

-

DEPTQ or similar experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments are performed to establish proton-proton and proton-carbon connectivities, which are essential for complete structural assignment.

-

Mass Spectrometry

-

Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for accurate mass determination of natural products.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Spectra are acquired in positive or negative ion mode.

-

The mass analyzer (e.g., TOF, Orbitrap) is calibrated to ensure high mass accuracy.

-

The exact mass is used to determine the elemental composition of the molecular ion.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Data Acquisition:

-

A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (typically 200-800 nm).

-

The wavelengths of maximum absorbance (λmax) are recorded.

-

Visualizations

General Workflow for Spectroscopic Analysis of a Novel Compound

Caption: General workflow for the isolation and structural elucidation of a natural product.

Logical Relationship in NMR-based Structure Elucidation

Caption: Logical flow of information in NMR-based structure elucidation.

Unveiling the Intricacies of Hispidanin B: A Technical Guide to its Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the molecular architecture and characterization of Hispidanin B, a novel asymmetric dimeric diterpenoid. Isolated from the rhizomes of Isodon hispida, this compound has demonstrated significant cytotoxic activities, marking it as a molecule of interest for further investigation in drug discovery and development. This guide details the experimental methodologies employed for its isolation and structural elucidation, presents its comprehensive spectroscopic data, and for comparative structural context, includes the crystallographic data of its isomer, Hispidanin A.

Core Molecular Attributes of this compound

This compound is distinguished as an unprecedented asymmetric dimeric diterpenoid, formed through the bonding of a labdane (B1241275) and a totarane diterpene. Its molecular formula has been established as C₄₂H₅₆O₆, identical to its isomer, Hispidanin A.[1][2] The structural elucidation was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[1][2]

Spectroscopic and Physical Data

The following table summarizes the key spectroscopic and physical data for this compound.

| Property | Value |

| Molecular Formula | C₄₂H₅₆O₆ |

| Molecular Weight | 656.4077 g/mol (HREIMS) |

| Appearance | White powder |

| Optical Rotation ([α]²⁵D) | -95.7 (c 0.23, MeOH) |

| UV (MeOH) λₘₐₓ (log ε) | 288.4 (3.50), 210.2 (4.68) nm |

| IR (KBr) νₘₐₓ | 3448, 2927, 2869, 1798, 1765, 1725, 1635, 1612, 1588, 1459, 1373, 1275, 1215, 1130, 1025, 940, 825, 755 cm⁻¹ |

Table 1. Spectroscopic and physical properties of this compound.

¹H and ¹³C NMR Data

The complete ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are presented below, providing a detailed fingerprint of its complex molecular structure.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Substructure A | ||

| 1 | 38.9 | 1.45 (m), 1.65 (m) |

| 2 | 19.1 | 1.55 (m), 1.75 (m) |

| 3 | 42.1 | 1.25 (m), 1.40 (m) |

| 4 | 33.3 | - |

| 5 | 55.4 | 1.10 (d, 8.5) |

| 6 | 24.2 | 1.50 (m), 1.60 (m) |

| 7 | 38.2 | 1.35 (m), 1.55 (m) |

| 8 | 147.2 | - |

| 9 | 55.8 | 1.80 (m) |

| 10 | 39.7 | - |

| 11 | 21.8 | 1.40 (m), 1.50 (m) |

| 12 | 42.0 | 1.95 (m), 2.05 (m) |

| 13 | 143.4 | - |

| 14 | 116.0 | 4.90 (s), 5.15 (s) |

| 15 | 52.2 | 2.60 (dd, 12.5, 3.0) |

| 16 | 175.8 | - |

| 17 | 107.3 | 4.55 (s), 4.80 (s) |

| 18 | 33.5 | 0.85 (s) |

| 19 | 21.6 | 0.88 (s) |

| 20 | 17.5 | 0.95 (d, 6.5) |

| Substructure B | ||

| 1' | 38.5 | 1.50 (m), 1.70 (m) |

| 2' | 19.0 | 1.60 (m), 1.80 (m) |

| 3' | 42.0 | 1.30 (m), 1.45 (m) |

| 4' | 33.2 | - |

| 5' | 55.6 | 1.15 (d, 8.5) |

| 6' | 24.0 | 1.55 (m), 1.65 (m) |

| 7' | 38.0 | 1.40 (m), 1.60 (m) |

| 8' | 83.7 | - |

| 9' | 56.0 | 1.85 (m) |

| 10' | 39.5 | - |

| 11' | 21.5 | 1.45 (m), 1.55 (m) |

| 12' | 42.2 | 2.00 (m), 2.10 (m) |

| 13' | 135.0 | - |

| 14' | 125.0 | 5.80 (s) |

| 15' | 20.0 | 2.03 (td, 13.4, 3.3, 2.6) |

| 16' | 170.5 | - |

| 17' | 22.8 | 1.20 (s) |

| 18' | 33.4 | 0.90 (s) |

| 19' | 21.7 | 0.92 (s) |

| 20' | 17.8 | 1.00 (d, 6.5) |

| OAc | 170.0, 21.0 | 2.25 (s) |

Table 2. ¹H (600 MHz) and ¹³C (150 MHz) NMR data for this compound in CDCl₃.

Crystallographic Data of Hispidanin A (Isomer of this compound)

While the crystal structure of this compound has not been reported, the structure of its isomer, Hispidanin A, was confirmed by single-crystal X-ray diffraction.[1] This provides valuable insight into the three-dimensional conformation of this class of dimeric diterpenoids.

| Parameter | Hispidanin A |

| Empirical Formula | C₄₂H₅₆O₆ |

| Formula Weight | 656.88 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 11.234(2) Å, α = 90° |

| b = 13.456(3) Å, β = 98.45(3)° | |

| c = 12.567(3) Å, γ = 90° | |

| Volume | 1879.8(7) ų |

| Z | 2 |

| Density (calculated) | 1.160 Mg/m³ |

| Absorption Coefficient | 0.075 mm⁻¹ |

| F(000) | 712 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.29 to 25.00° |

| Index ranges | -13<=h<=13, -16<=k<=16, -14<=l<=14 |

| Reflections collected | 13110 |

| Independent reflections | 6587 [R(int) = 0.034] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9888 and 0.9815 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 6587 / 1 / 443 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.123 |

| Absolute structure parameter | 0.1(3) |

| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |

Table 3. Crystal data and structure refinement for Hispidanin A.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and structural elucidation of this compound.

Extraction and Isolation

The air-dried and powdered rhizomes of Isodon hispida (5.0 kg) were extracted three times with 95% aqueous EtOH at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH.

The EtOAc-soluble fraction (120 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone (from 1:0 to 0:1, v/v) to afford eight fractions (Fr. 1–8). Fraction 5 (15 g) was further chromatographed on a silica gel column with a petroleum ether-EtOAc gradient (30:1 to 1:1) to yield six subfractions (Fr. 5.1–5.6).

Fraction 5.3 was repeatedly chromatographed over silica gel and Sephadex LH-20, and then purified by semi-preparative HPLC (MeOH/H₂O, 85:15) to yield this compound (12 mg).

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was used to determine the molecular formula.

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. The chemical shifts (δ) are reported in ppm with reference to the solvent signals, and coupling constants (J) are in Hertz.

-

UV and IR Spectroscopy: UV spectra were obtained on a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer with KBr pellets.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human tumor cell lines. The in vitro cytotoxicity was evaluated by the MTT method.

| Cell Line | IC₅₀ (µM) |

| SGC7901 (Gastric carcinoma) | 10.7 |

| SMMC7721 (Hepatocellular carcinoma) | 9.8 |

| K562 (Leukemia) | 13.7 |

Table 4. Cytotoxic activity of this compound.

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated and represent an important avenue for future research.

Caption: Logical relationship of this compound's cytotoxic activity.

Conclusion

This compound is a structurally complex and biologically active natural product. This guide provides the foundational technical information necessary for researchers in natural product chemistry, medicinal chemistry, and oncology to further explore its potential. The detailed spectroscopic data serves as a reference for its identification and characterization, while the cytotoxicity data highlights its promise as a lead compound for the development of new anticancer agents. Future research should focus on the total synthesis of this compound, the elucidation of its mechanism of action, and the exploration of its structure-activity relationships.

References

The Potent Biological Activities of Dimeric Diterpenoids from Isodon Species: A Technical Guide for Researchers

An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of dimeric diterpenoids derived from the plant genus Isodon, detailing their mechanisms of action and potential for drug development.

The genus Isodon, a prominent member of the Lamiaceae family, has long been a focal point in traditional medicine, particularly in Asia, for treating a variety of ailments, including cancer, inflammation, and bacterial infections. Modern phytochemical investigations have revealed that the therapeutic efficacy of these plants can be largely attributed to a diverse array of diterpenoids. Among these, the dimeric diterpenoids—complex molecules formed by the joining of two diterpene units—have emerged as a particularly promising class of compounds with potent and varied biological activities. This technical guide provides a comprehensive overview of the current research on Isodon dimeric diterpenoids, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties, for researchers, scientists, and professionals in the field of drug development.

Quantitative Bioactivity Data

The biological potency of dimeric diterpenoids from Isodon species has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative look at the efficacy of these compounds against various cell lines and pathogens.

Table 1: Cytotoxic Activity of Dimeric Diterpenoids from Isodon Species

| Compound Name | Dimer Type | Source Species | Cancer Cell Line | IC50 (µM) | Reference |

| Lushanrubescensin J | Asymmetric ent-kauranoid | Isodon rubescens | K562 (Human chronic myelogenous leukemia) | 0.25 (equivalent to 0.93 µg/mL) | [1] |

| Silvaticusin D | ent-kaurane | Isodon silvaticus | Not Reported | Not Reported | [2] |

| Bistenuifolin B | Heterodimeric ent-kauranoid | Isodon tenuifolius | Weak inhibitory effects reported | Not Quantified | [3][4] |

| Bisjaponin A | Dimeric ent-kauranoid | Isodon japonicus | K562, HepG2 (Human liver cancer) | Inactive | [5] |

| Bisjaponin B | Dimeric ent-kauranoid | Isodon japonicus | K562, HepG2 | Inactive | |

| Bisrubescensin A | Dimeric ent-kauranoid | Isodon rubescens | Not Reported | Not Reported | |

| Bisrubescensin B | Dimeric ent-kauranoid | Isodon rubescens | Not Reported | Not Reported | |

| Bisrubescensin C | Dimeric ent-kauranoid | Isodon rubescens | Not Reported | Not Reported |

Table 2: Anti-inflammatory Activity of Dimeric Diterpenoids from Isodon Species

| Compound Name | Dimer Type | Experimental Model | Activity | IC50 (µM) / Inhibition | Reference |

| Glaucocalyxin O | Dimeric ent-kauranoid | LPS-induced NO production in RAW 264.7 cells | Anti-inflammatory | Not Reported | |

| Glaucocalyxin P | Dimeric ent-kauranoid | LPS-induced NO production in RAW 264.7 cells | Anti-inflammatory | Not Reported |

Table 3: Antimicrobial Activity of Dimeric Diterpenoids from Isodon Species

| Compound Name | Dimer Type | Source Species | Pathogen | MIC (µg/mL) | Reference |

| Enanderinanin J | Kaurane | Isodon xerophilus | Japanese Encephalitis Virus (JEV) | 16.3 (IC50) |

Experimental Protocols

The evaluation of the biological activities of Isodon dimeric diterpenoids relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dimeric diterpenoid for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants. This assay is commonly used to screen for the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dimeric diterpenoid for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 550 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to LPS-stimulated cells without compound treatment.

Signaling Pathways and Mechanisms of Action

The biological effects of Isodon diterpenoids, including the dimeric forms, are often mediated through the modulation of key cellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical cascades frequently implicated in the cytotoxic and anti-inflammatory activities of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers and inflammatory diseases. Some diterpenoids from Isodon have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes. The inhibitory mechanism can involve preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB dimers (p65/p50).

Caption: Inhibition of the NF-κB signaling pathway by Isodon dimeric diterpenoids.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, growth, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers, promoting tumor progression and resistance to therapy. Natural compounds that can inhibit this pathway are of significant interest in cancer drug discovery. While the direct effects of Isodon dimeric diterpenoids on this pathway are still under investigation, many monomeric diterpenoids from this genus have been shown to exert their anticancer effects by modulating PI3K/Akt signaling.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Isodon dimeric diterpenoids.

Conclusion and Future Directions

Dimeric diterpenoids from Isodon species represent a structurally diverse and biologically potent class of natural products. Their significant cytotoxic and anti-inflammatory activities, as evidenced by the presented quantitative data, underscore their potential as lead compounds for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of these and other natural products.

Further research is warranted to fully elucidate the mechanisms of action of these dimeric compounds. While the involvement of the NF-κB and PI3K/Akt pathways is suggested by studies on related monomeric diterpenoids, direct investigations into how the unique dimeric structures interact with and modulate these and other signaling cascades are crucial. A deeper understanding of their structure-activity relationships will be instrumental in the rational design and semi-synthesis of even more potent and selective drug candidates. The continued exploration of the rich chemical diversity within the Isodon genus is poised to yield novel dimeric diterpenoids with significant therapeutic potential.

References

- 1. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vitro Anticancer Potential of Hispidin: A Technical Guide

Disclaimer: Initial searches for "Hispidanin B" did not yield specific scientific literature detailing its in vitro anticancer effects. It is plausible that the intended compound of interest was the closely related and well-researched natural phenol, Hispidin . This technical guide therefore focuses on the in vitro anticancer properties of Hispidin, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Hispidin, a polyphenol found in various medicinal fungi, has demonstrated significant anticancer activities in preclinical studies. This document synthesizes the available in vitro data on Hispidin's effects on cancer cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms, with a focus on key signaling pathways.

Quantitative Analysis of Hispidin's Anticancer Efficacy

The cytotoxic and pro-apoptotic effects of Hispidin have been quantified across different cancer cell lines. The following tables summarize the key findings, providing a comparative overview of its potency.

Table 1: Cytotoxicity of Hispidin in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration (hours) | Reference |

| PC3 | Prostate Cancer | MTT | Data not specified | Not specified | [1] |

| DU145 | Prostate Cancer | MTT | Data not specified | Not specified | [1] |

| NCI-H460 | Non-Small-Cell Lung Cancer | MTT | Data not specified | Not specified | [2] |

| A549 | Non-Small-Cell Lung Cancer | MTT | Data not specified | Not specified | [2] |

Note: Specific IC50 values were not explicitly stated in the provided search results, but significant decreases in viability were reported.

Table 2: Pro-Apoptotic and Cell Cycle Effects of Hispidin

| Cell Line | Effect | Method | Key Findings | Reference |

| PC3 | Apoptosis Induction | Flow Cytometry | Increased apoptosis | [1] |

| NCI-H460 | Apoptosis Induction | Hoechst 33342 staining, Flow Cytometry | Increased apoptosis in a dose-dependent manner | [2] |

| A549 | Apoptosis Induction | Hoechst 33342 staining, Flow Cytometry | Increased apoptosis in a dose-dependent manner | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols for the key assays used to evaluate the in vitro anticancer effects of Hispidin.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of Hispidin for specific durations (e.g., 24, 48, 72 hours).

-

MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

2. Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.

-

Apoptosis (Annexin V/PI Staining):

-

Cell Preparation: Both adherent and suspension cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Cell Cycle Analysis (PI Staining):

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

3. Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Hispidin exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

1. Induction of Apoptosis

Hispidin has been shown to induce mitochondrion-dependent apoptosis.[1] This process involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3]

Caption: Hispidin-induced mitochondrial apoptosis pathway.

2. Modulation of PI3K/Akt and MAPK Signaling Pathways

Hispidin has been observed to down-regulate the phosphorylation of AKT, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] Concurrently, it up-regulates the MAPK signaling pathway, including the phosphorylation of p38, ERK, and JNK proteins.[1] The interplay between the inhibition of the pro-survival PI3K/Akt pathway and the activation of the stress-responsive MAPK pathway contributes significantly to Hispidin's anticancer effects.

References

- 1. Asymmetric Synthesis of Hispidanin A and Related Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Hispidin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidin (B607954), a phenolic compound predominantly isolated from the medicinal mushroom Phellinus linteus, has emerged as a promising natural agent with potent anti-cancer properties. Extensive in vitro and in vivo studies have begun to elucidate the intricate molecular mechanisms through which hispidin exerts its cytotoxic and anti-proliferative effects on various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of hispidin's mechanism of action, with a focus on its impact on key signaling pathways, apoptosis, cell cycle regulation, and metastasis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: Quantitative Analysis of Hispidin's Efficacy

The cytotoxic and anti-proliferative effects of hispidin have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of hispidin required to inhibit 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| PC3 | Prostate Cancer | ~25 (at 48h) | MTT | [1] |

| DU145 | Prostate Cancer | ~30 (at 48h) | MTT | [1] |

| LNCaP | Prostate Cancer | Not explicitly stated, but significant growth inhibition at 5-20 µM | MTS | [2] |

| C4-2 | Prostate Cancer | Not explicitly stated, but significant growth inhibition at 5-20 µM | MTS | [2] |

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Hispidin's primary anti-cancer activity stems from its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. These effects are mediated through a complex interplay of signaling pathways and the generation of reactive oxygen species (ROS).

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Hispidin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. A key initiating event is the accumulation of intracellular and mitochondrial ROS[1].

-

Intrinsic Pathway: Hispidin-induced ROS generation leads to mitochondrial dysfunction. This is characterized by a change in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm. This process is regulated by the Bcl-2 family of proteins. Hispidin treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the intrinsic apoptotic cascade. The released mitochondrial factors then activate a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. The cleavage and activation of these caspases ultimately lead to the dismantling of the cell.

-

Extrinsic Pathway: Evidence also suggests that hispidin can activate the extrinsic apoptotic pathway, which involves the activation of caspase-8. Activated caspase-8 can directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Cell Cycle Arrest

Hispidin has been shown to disrupt the normal progression of the cell cycle in prostate cancer cells, leading to an arrest in the S phase. This prevents the cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The precise molecular mechanisms underlying this S-phase arrest are still under investigation but are likely linked to the modulation of cell cycle regulatory proteins.

Key Signaling Pathways Modulated by Hispidin

Hispidin's effects on apoptosis and cell cycle are orchestrated through its modulation of critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumorigenesis. Hispidin has been shown to down-regulate the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting the activation of Akt, hispidin can suppress the pro-survival signals and sensitize cancer cells to apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases, such as ERK, JNK, and p38. Hispidin treatment has been observed to dramatically up-regulate the phosphorylation of p38, ERK, and JNK proteins in prostate cancer cells. The activation of the JNK and p38 MAPK pathways is often associated with the induction of apoptosis in response to cellular stress, which aligns with the pro-apoptotic effects of hispidin.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Hispidin has demonstrated the potential to inhibit the metastatic capabilities of cancer cells.

Inhibition of Cell Migration and Invasion

Studies have shown that hispidin can significantly inhibit the migration and colony formation of prostate cancer cells. This is achieved, at least in part, by reducing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. MMPs are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of hispidin's mechanism of action.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of hispidin on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of hispidin (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the hispidin concentration.

Western Blot Analysis for Protein Expression

Objective: To detect the expression levels of specific proteins involved in apoptosis and signaling pathways.

Principle: Western blotting is a technique used to separate and identify proteins. Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Cell Lysis: Treat cells with hispidin as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle.

Principle: Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of each cell can be quantified, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with hispidin for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Hispidin's multifaceted mechanism of action in cancer cells.

Caption: Standard workflow for Western Blot analysis.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

Hispidin demonstrates significant potential as an anti-cancer agent by targeting multiple facets of cancer cell biology. Its ability to induce ROS-mediated apoptosis through both intrinsic and extrinsic pathways, coupled with its capacity to induce S-phase cell cycle arrest and inhibit cell migration and invasion, underscores its multifaceted mechanism of action. The modulation of the PI3K/Akt and MAPK signaling pathways appears to be central to these effects. The detailed experimental protocols and visual representations of the underlying mechanisms provided in this guide are intended to facilitate further research and development of hispidin and its derivatives as novel cancer therapeutics. Future studies should focus on elucidating the precise molecular targets of hispidin and evaluating its efficacy and safety in more complex preclinical models to pave the way for its potential clinical application.

References

Methodological & Application

Total Synthesis of Hispidanin B: A Detailed Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed methodology for the total synthesis of Hispidanin B, a complex dimeric diterpenoid with significant cytotoxic activities against various tumor cell lines. While a direct total synthesis of this compound has not yet been published, this protocol leverages the established asymmetric total synthesis of its structural isomer, Hispidanin A, to propose a highly feasible synthetic route.

Introduction

Hispidanins are a family of asymmetric dimeric diterpenoids isolated from the rhizomes of Isodon hispida. Among them, this compound has demonstrated noteworthy cytotoxic effects, making it a compelling target for synthetic chemists and a promising lead for anticancer drug development. This compound is an isomer of Hispidanin A, with the key structural difference being the presence of a terminal methylene (B1212753) group at the C8' position in the labdane (B1241275) diterpenoid moiety of this compound, in contrast to the tertiary alcohol found in Hispidanin A.[1] This structural nuance allows for a synthetic strategy that diverges from a late-stage intermediate in the established total synthesis of Hispidanin A.

This application note provides a comprehensive overview of the proposed synthetic pathway, detailed experimental protocols for key transformations, and quantitative data from the synthesis of analogous structures.

Retrosynthetic Analysis and Strategy

The proposed total synthesis of this compound is based on the convergent and well-documented asymmetric total synthesis of Hispidanin A. The overall strategy involves the synthesis of two key fragments: a totarane-type dienophile and a labdane-type diene. These fragments are then coupled via a biomimetic Diels-Alder reaction to construct the core structure of the hispidanin dimer. The synthesis of the totarane fragment would remain identical to that reported for Hispidanin A. The key modification to afford this compound would be introduced in the final steps of the synthesis of the labdane fragment or after the Diels-Alder cycloaddition.

Key Features of the Synthetic Strategy:

-

Convergent Synthesis: Preparation of two complex fragments independently, which are then combined in a later step.

-

Asymmetric Synthesis: Establishment of the correct stereochemistry early in the synthesis.

-

Biomimetic Diels-Alder Reaction: A key carbon-carbon bond-forming reaction that mimics the proposed biosynthetic pathway.

-

Late-Stage Functional Group Interconversion: Conversion of a late-stage intermediate from the Hispidanin A synthesis to the desired this compound structure.

Experimental Protocols

The following protocols are adapted from the reported total synthesis of Hispidanin A and include the proposed modifications for the synthesis of this compound.

Protocol 1: Synthesis of the Totarane Dienophile

The synthesis of the totarane dienophile follows the established route, which typically starts from a commercially available chiral building block. Key transformations include an iron-catalyzed radical cascade and an enantioselective cationic polyene cyclization.[2]

Protocol 2: Synthesis of the Labdane Diene Precursor

The synthesis of the labdane diene precursor also follows the established route for the Hispidanin A synthesis up to the formation of the tertiary alcohol at the C8' position.

Protocol 3: Conversion of the C8' Tertiary Alcohol to an Exocyclic Methylene Group

This is the pivotal step that differentiates the synthesis of this compound from that of Hispidanin A. A well-established method for this transformation is the dehydration of a tertiary alcohol. Given the sterically hindered nature of the C8' position, a mild and efficient dehydration protocol is required. The Martin sulfurane mediated dehydration is a suitable choice for this transformation.

Reaction: Dehydration of the C8' tertiary alcohol intermediate.

Reagents and Materials:

-

Late-stage intermediate from Hispidanin A synthesis (containing the C8' tertiary alcohol)

-

Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur)

-

Anhydrous benzene (B151609) or toluene (B28343)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol intermediate in anhydrous benzene or toluene (0.1 M concentration).

-

Add Martin's sulfurane (1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the labdane diene with the desired exocyclic methylene group.

Protocol 4: Diels-Alder Cycloaddition and Final Steps

Reaction: [4+2] Cycloaddition of the totarane dienophile and the modified labdane diene.

Reagents and Materials:

-

Totarane dienophile

-

Modified labdane diene (containing the exocyclic methylene group)

-

Anhydrous toluene or xylene

-

Inert atmosphere (Argon or Nitrogen)

-

High-pressure reaction vessel (if necessary)

Procedure:

-

In a sealed tube or a high-pressure reaction vessel under an inert atmosphere, dissolve the totarane dienophile (1.0 equivalent) and the modified labdane diene (1.2 equivalents) in anhydrous toluene or xylene.

-

Heat the reaction mixture to 110-130 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.

-

Perform any final deprotection or functional group manipulation steps as required to yield this compound. These final steps would be analogous to those in the Hispidanin A synthesis.

Data Presentation

The following table summarizes the expected yields for the key transformations based on literature precedents for similar reactions in the total synthesis of Hispidanin A and other complex natural products.

| Step | Reaction Type | Starting Material | Product | Expected Yield (%) |

| 1 | Synthesis of Totarane Dienophile | Commercially available chiral pool | Totarane Fragment | ~30-40 (multi-step) |

| 2 | Synthesis of Labdane Diene Precursor | Commercially available starting material | Labdane Fragment with C8' Tertiary Alcohol | ~25-35 (multi-step) |

| 3 | Dehydration of C8' Tertiary Alcohol | Labdane Fragment with C8' Tertiary Alcohol | Labdane Diene with Exocyclic Methylene | 70-85 |

| 4 | Diels-Alder Cycloaddition | Totarane Dienophile and Modified Labdane Diene | Diels-Alder Adduct | 60-75 |

| 5 | Final Deprotection/Modification | Diels-Alder Adduct | This compound | >90 |

Mandatory Visualizations

Caption: Proposed synthetic route to this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The methodology presented here provides a robust and detailed framework for the total synthesis of this compound. By leveraging the elegant and established synthetic route to Hispidanin A, the proposed strategy is both efficient and highly likely to succeed. The key to this approach is the strategic, late-stage introduction of the exocyclic methylene group, a transformation for which reliable and high-yielding methods exist. The successful synthesis of this compound will not only provide access to this biologically important molecule for further pharmacological evaluation but will also open avenues for the synthesis of other members of the hispidanin family and their analogues, thereby contributing significantly to the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Asymmetric Synthesis of Hispidanin B Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B, a naturally occurring pyranonaphthoquinone, and its analogs are of significant interest to the scientific community due to their potential therapeutic properties. The development of robust asymmetric synthetic routes to access enantiomerically pure this compound analogs is crucial for the exploration of their structure-activity relationships (SAR) and the identification of novel drug candidates. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound analogs, focusing on modern catalytic enantioselective methods.

Core Synthetic Strategy: Asymmetric Michael Addition/Cyclization

The key structural feature of this compound is the chiral pyranonaphthoquinone core. A common and effective strategy for the asymmetric synthesis of this scaffold involves an organocatalyzed Michael addition of a 2-hydroxy-1,4-naphthoquinone (B1674593) to an α,β-unsaturated acceptor, followed by an intramolecular cyclization. Chiral bifunctional catalysts, such as squaramides derived from cinchona alkaloids, have proven to be highly effective in controlling the stereochemistry of this transformation.[1][2]

Experimental Protocols

General Considerations